(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one
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Overview
Description
(5S,6S)-6-Ethyl-1,7-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a diazaspirodecane and a lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an appropriate diamine with a lactam precursor under acidic or basic conditions to form the spiro junction. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that spirocyclic compounds can exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its spirocyclic structure can interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can contribute to the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5S,6S)-7-(2H-1,3-benzodioxol-5-ylmethyl)-6-ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but includes additional aromatic and ether functionalities.
5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines: These compounds feature a diazocine core with an additional internal bridge, providing a rigid and bent structure.
Uniqueness
(5S,6S)-6-Ethyl-1,7-diazaspiro[45]decan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5S,10S)-10-ethyl-1,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-8-10(5-3-7-11-8)6-4-9(13)12-10/h8,11H,2-7H2,1H3,(H,12,13)/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNYJRQWLYQRL-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCCN1)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@]2(CCCN1)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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